molecular formula C23H35NO2 B1243691 Zenazocine

Zenazocine

Cat. No.: B1243691
M. Wt: 357.5 g/mol
InChI Key: JZFZEWWOIOYBTQ-AXWGZAFASA-N
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Preparation Methods

The synthesis of Zenazocine involves several steps, starting with the preparation of the core benzomorphan structure. The synthetic route typically includes:

Chemical Reactions Analysis

Zenazocine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include modified benzomorphan derivatives with altered pharmacological properties.

Scientific Research Applications

Zenazocine has been studied primarily for its potential as an analgesic. Its applications in scientific research include:

Mechanism of Action

Zenazocine exerts its effects by acting as a partial agonist at the mu-opioid and delta-opioid receptors. It has less intrinsic activity at the mu-opioid receptor and more at the delta-opioid receptor, behaving more antagonistically at the former and more agonistically at the latter . This interaction with opioid receptors leads to its antinociceptive effects, making it a potential analgesic.

Comparison with Similar Compounds

Zenazocine is similar to other benzomorphan derivatives such as pentazocine and tonazocine. it is unique in its specific receptor activity profile and the balance between agonistic and antagonistic effects at different opioid receptors . Similar compounds include:

This compound’s uniqueness lies in its specific receptor activity and the potential for fewer side effects compared to other opioids.

Properties

Molecular Formula

C23H35NO2

Molecular Weight

357.5 g/mol

IUPAC Name

1-[(1S,9R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]-6-methylheptan-3-one

InChI

InChI=1S/C23H35NO2/c1-16(2)6-8-18(25)10-11-23(4)21-14-17-7-9-19(26)15-20(17)22(23,3)12-13-24(21)5/h7,9,15-16,21,26H,6,8,10-14H2,1-5H3/t21-,22+,23?/m1/s1

InChI Key

JZFZEWWOIOYBTQ-AXWGZAFASA-N

Isomeric SMILES

CC(C)CCC(=O)CCC1([C@H]2CC3=C([C@@]1(CCN2C)C)C=C(C=C3)O)C

Canonical SMILES

CC(C)CCC(=O)CCC1(C2CC3=C(C1(CCN2C)C)C=C(C=C3)O)C

Synonyms

Win 42964
Win-42964
zenazocine
zenazocine hydrochloride, (2alpha,6alpha,11S*)-(+-)-isomer
zenazocine hydrochloride, (2R-(2alpha,6alpha,11S*))-isomer
zenazocine hydrochloride, (2S-(2alpha,6alpha,11S*))-isomer
zenazocine methanesulfonate salt, (2alpha,6alpha,11S*)-(+-)-isomer
zenazocine, (2alpha,6alpha,11S*)-(+-)-isomer
zenazocine, (2alpha,6alpha,11S*)-(-)-isome

Origin of Product

United States

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